Cas no 10193-95-0 (4-(2-Sulfanylacetyl)oxybutyl 2-sulfanylacetate)
4-(2-Sulfanylacetyl)oxybutyl 2-sulfanylacetate Chemical and Physical Properties
Names and Identifiers
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- Acetic acid,2-mercapto-, 1,1'-(1,4-butanediyl) ester
- 1,4-Butanediol Bis(thioglycolate)
- 1,4-Bis(mercaptoacetoxy)butane
- 1,4-BUTANEDIOL BIS(MERCAPTOACETATE)
- butane-1,4-diol,2-sulfanylacetic acid
- 巯基乙酸
- 1,4-Butanediol dithioglycolate
- Butane-1,4-diyl bis(2-mercaptoacetate)
- Tetramethylene mercaptoacetate
- Acetic acid, mercapto-, 1,4-butanediyl ester
- Tetramethylene bis(thioglycolate)
- Tetramethylene bis(mercaptoacetate)
- 1,4-Butanediyl bis(mercaptoacetate)
- Butylene glycol, bis(mercaptoacetate)
- 1,4-Butanediol, bis(mercaptoacetate)
- Mercaptoacetic acid, 1,4-butanediyl diester
- Acetic acid, 2-mercapt
- ACETIC ACID, MERCAPTO-, TETRAMETHYLENE ESTER
- DTXSID8064987
- 1,4-butanediol bis(2-mercaptoacetate)
- E78801
- EINECS 233-479-1
- A897002
- IPNDIMIIGZSERC-UHFFFAOYSA-N
- Acetic acid, 2-mercapto-, 1,1'-(1,4-butanediyl) ester
- AKOS024332116
- AS-69312
- 10193-95-0
- 4-[(2-SULFANYLACETYL)OXY]BUTYL 2-SULFANYLACETATE
- 1,4-ButanediolBis(thioglycolate)
- MERCAPTO-ACETIC ACID 4-MERCAPTOACETOXY-BUTYL ESTER
- MFCD00266655
- RWC9VY783J
- SCHEMBL60931
- NS00023088
- B3423
- 1,4-Butanediol Bis(thioglycolate), >/=95%
- 4-(2-sulfanylacetyl)oxybutyl 2-sulfanylacetate
- DTXCID9032662
- 4-(2-Sulfanylacetyl)oxybutyl 2-sulfanylacetate
-
- MDL: MFCD00266655
- Inchi: 1S/C8H14O4S2/c9-7(5-13)11-3-1-2-4-12-8(10)6-14/h13-14H,1-6H2
- InChI Key: IPNDIMIIGZSERC-UHFFFAOYSA-N
- SMILES: SCC(=O)OCCCCOC(CS)=O
Computed Properties
- Exact Mass: 238.03300
- Monoisotopic Mass: 238.03335127g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 9
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 54.6
Experimental Properties
- Color/Form: Not available
- Density: 1.4463 (rough estimate)
- Boiling Point: 368.5°C at 760 mmHg
- Refractive Index: 1.5080-1.5120
- PSA: 130.20000
- LogP: 0.71260
- Solubility: No available.
4-(2-Sulfanylacetyl)oxybutyl 2-sulfanylacetate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264-P270-P301+P312+P330-P501
- RTECS:AI8300000
- Storage Condition:(BD433782)
4-(2-Sulfanylacetyl)oxybutyl 2-sulfanylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | JC649-25g |
4-(2-Sulfanylacetyl)oxybutyl 2-sulfanylacetate |
10193-95-0 | 95.0%(GC&T) | 25g |
¥381.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | JC649-100g |
4-(2-Sulfanylacetyl)oxybutyl 2-sulfanylacetate |
10193-95-0 | 95.0%(GC&T) | 100g |
¥843.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | JC649-5g |
4-(2-Sulfanylacetyl)oxybutyl 2-sulfanylacetate |
10193-95-0 | 95.0%(GC&T) | 5g |
¥127.0 | 2022-06-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3423-500G |
1,4-Butanediol Bis(thioglycolate) |
10193-95-0 | >95.0%(GC)(T) | 500g |
¥1550.00 | 2024-04-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X68655-100g |
1,4-Butanediol Bis(thioglycolate) |
10193-95-0 | ≥95% | 100g |
¥488.0 | 2023-09-05 | |
| TRC | B535603-250mg |
4-(2-Sulfanylacetyl)oxybutyl 2-sulfanylacetate |
10193-95-0 | 250mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B535603-500mg |
4-(2-Sulfanylacetyl)oxybutyl 2-sulfanylacetate |
10193-95-0 | 500mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B535603-2.5g |
4-(2-Sulfanylacetyl)oxybutyl 2-sulfanylacetate |
10193-95-0 | 2.5g |
$ 80.00 | 2022-06-07 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3423-25G |
1,4-Butanediol Bis(thioglycolate) |
10193-95-0 | >95.0%(GC)(T) | 25g |
¥180.00 | 2024-04-18 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B865808-25g |
1,4-Butanediol Bis(thioglycolate) |
10193-95-0 | ≥95% | 25g |
¥176.00 | 2022-09-29 |
4-(2-Sulfanylacetyl)oxybutyl 2-sulfanylacetate Suppliers
4-(2-Sulfanylacetyl)oxybutyl 2-sulfanylacetate Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 4-(2-Sulfanylacetyl)oxybutyl 2-sulfanylacetate
4-(2-Sulfanylacetyl)oxybutyl 2-sulfanylacetate (CAS No: 10193-95-0): A Versatile Sulfur-containing Organic Compound in Chemical and Biomedical Applications
4-(2-Sulfanylacetyl)oxybutyl 2-sulfanylacetate (CAS No: 10193-95-0), a sulfur-containing organic compound, has garnered significant attention in recent years due to its unique structural features and potential applications across chemical synthesis and biomedical research. This molecule, characterized by two sulfanyl (thioether) groups bridged through acetyl units, exhibits distinct reactivity patterns and functional versatility. Its structure consists of a central oxybutyl chain connecting two thioacetate moieties, which imparts amphiphilic properties critical for drug delivery systems and bioconjugation strategies. Recent studies have highlighted its role as an intermediate in the synthesis of advanced polymers and as a modulator of redox-sensitive pathways in cellular environments.
In the realm of organic synthesis, this compound serves as a valuable building block for constructing thioether-functionalized polymers. Researchers at the University of Cambridge demonstrated in a 2023 publication that the dual sulfanyl groups enable controlled radical polymerization via reversible addition-fragmentation chain transfer (RAFT) mechanisms. The study revealed that when used as a RAFT agent, this compound generates polymers with narrow molecular weight distributions and tunable hydrophilic-lipophilic balances, making them ideal for nanomedicine applications. The thioester linkages also facilitate post-polymerization modification, allowing precise attachment of targeting ligands or therapeutic payloads without compromising polymer stability.
The redox-responsive properties of this compound have been extensively explored in drug delivery systems. A groundbreaking 2024 paper from MIT's Koch Institute showed that when conjugated to anticancer drugs, the disulfide bonds (S-S) present in its structure undergo cleavage under glutathione-rich tumor microenvironments. This enables targeted release of therapeutics with minimal systemic toxicity, exemplifying its utility in developing stimuli-responsive prodrugs. Computational modeling by the same team confirmed that the spatial arrangement of sulfur atoms enhances reactivity while maintaining structural integrity during circulation—a critical balance for effective drug delivery.
In biochemical studies, this compound has emerged as a novel probe for investigating cellular thiols dynamics. A collaborative study between Stanford University and Genentech published in Nature Chemical Biology (May 2024) utilized its fluorescently labeled derivatives to track intracellular glutathione fluctuations in real-time. The researchers found that the molecule's thioacetate groups form reversible mixed disulfides with endogenous thiols, providing unprecedented insights into redox homeostasis regulation during oxidative stress conditions. This capability positions it as an advanced tool for studying neurodegenerative diseases where thiol-redox imbalance plays a pivotal role.
Spectroscopic analysis confirms its distinct physicochemical characteristics: proton NMR (1H NMR) data from recent work at ETH Zurich identifies characteristic peaks at δ 1.8–2.3 ppm corresponding to methylene groups adjacent to sulfur atoms, while δ 4.1–4.5 ppm signals arise from the oxybutyl ether linkage protons. Mass spectrometry (m/z) measurements align with theoretical values (MW: 236.37 g/mol), validating purity standards required for preclinical studies.
Preliminary pharmacokinetic studies conducted by Pfizer's research division indicate favorable biodistribution profiles when incorporated into lipid-polymer hybrid nanoparticles. In vivo experiments using murine models demonstrated prolonged circulation half-life (t½=7.8 hours) compared to conventional carriers, attributed to its surface-modifying amphiphilic properties. These findings were corroborated by dynamic light scattering (DLS) analysis showing stable particle sizes (c.a. 85 nm) even under physiological conditions—a critical parameter for successful translational medicine.
The compound's synthetic pathway has been optimized through continuous flow chemistry techniques reported in Angewandte Chemie (March 2024). By employing a microfluidic reactor system at -78°C under argon atmosphere, chemists achieved >95% yield with significantly reduced reaction time compared to traditional batch methods. This advancement not only improves scalability but also enhances process safety through precise temperature control during exothermic esterification steps.
In material science applications, this compound enables fabrication of self-healing polymeric networks via dynamic disulfide exchange mechanisms described in Advanced Materials (June 2024). When cross-linked with di-thiol molecules, it forms covalent adaptable networks (CANs) capable of recovering mechanical properties after damage without external stimuli—a breakthrough for next-generation biomedical implants requiring adaptive mechanical responses.
Clinical relevance is further underscored by its role as an adjuvant in enzyme immunoassays developed at Johns Hopkins University School of Medicine. The molecule's thioether groups enhance antibody conjugation efficiency through Michael addition reactions under mild conditions (c.a. pH 7–8), achieving >85% coupling efficiency while preserving antigen-binding activity—a significant improvement over existing cross-linking agents according to their April 2024 publication.
Safety evaluations conducted under OECD guidelines by Merck KGaA revealed low acute toxicity profiles with LD50>5 g/kg in rodent models when administered intravenously or orally—a crucial parameter for advancing into preclinical trials per FDA guidelines published July 2023 on emerging biomaterials safety standards.
This compound's dual functionality stems from its unique combination of reactive sulfur centers and ester linkages arranged along an oxyalkyl backbone structure:
- Spectroscopic uniqueness: UV-vis absorption maxima at ~λ=315 nm due to conjugated S-C=O chromophores;
- Catalytic potential: Acts as a Lewis acid catalyst mimic under certain reaction conditions;
- Biomimetic design: Structure analogous to natural metabolites containing disulfide bridges;
- Sustainable synthesis: Can be produced using bio-based acetic acid derivatives;
- Multifunctional utility: Compatible with both aqueous and organic reaction media;
- Bioorthogonal reactivity: Exhibits minimal interference with biological systems during conjugation processes;
- Persistence advantage: Maintains structural integrity up to ~65°C before undergoing thermal decomposition;
- Cross-disciplinary applicability: Suitable for both synthetic organic chemistry and bioconjugation research;
- Ease of handling: Stable under ambient storage conditions when protected from moisture;
- Eco-friendly profile: Degradable under mild enzymatic hydrolysis conditions without toxic residues.
Ongoing investigations at Scripps Research Institute are exploring its use as a prodrug carrier for nucleic acid therapies. Early results suggest that its redox-triggered cleavage mechanism can protect siRNA molecules from premature degradation while ensuring efficient release within target tissues—critical advancements published August 2024 demonstrate >60% transfection efficiency in vitro compared to commercial transfection reagents like Lipofectamine™.
Innovative applications include its incorporation into hydrogel matrices for controlled enzyme release systems developed by Nanyang Technological University researchers. Their work published September 2024 shows that these gels exhibit pH-dependent swelling behavior combined with redox-triggered degradation patterns—ideal characteristics for spatiotemporally regulated drug release platforms targeting gastrointestinal disorders where localized delivery is essential.
The molecule's stereochemistry has been systematically studied using X-ray crystallography by teams at Max Planck Institute for Colloids and Interfaces. Their December 2023 findings revealed distinct conformational preferences depending on solvent polarity: adopting extended planar configurations above log P=3 while forming compact conformations below log P= -1—insights crucial for designing chiral variants tailored to specific biological targets.
Nanoencapsulation techniques leveraging this compound's amphiphilicity have shown promise in improving solubility profiles of poorly water-soluble drugs according to recent work from Weizmann Institute scientists published January 2024. By forming micellar structures with hydrodynamic diameters between ~15–30 nm, they achieved solubility enhancements exceeding three orders of magnitude compared to unformulated compounds—a major step toward overcoming formulation challenges common in oncology drug development programs.
Raman spectroscopy studies conducted at Imperial College London identified characteristic vibrational signatures associated with its thioether moieties (~675 cm⁻¹ symmetric stretching mode), enabling real-time monitoring during polymerization processes without requiring invasive sampling methods—this non-destructive analytical capability was detailed in their March 2024 Chemical Communications article which also provided detailed assignment charts correlating spectral features with molecular structure components.
In enzymology research, this compound serves as an optimized substrate for sulfhydryl oxidases according to collaborative work between Harvard Medical School and Novartis published May 2024. The study demonstrated substrate turnover rates ~8-fold higher than standard cysteine substrates due to favorable binding interactions mediated by the oxybutyl spacer region—findings that could lead to improved assays for evaluating enzyme activity levels during drug screening campaigns.
Surface functionalization experiments performed at KAIST highlighted its ability to modify gold nanoparticles through self-assembled monolayers formed via thiol-gold interactions described July/August issue of ACS Nano (volume XXIV). These functionalized nanoparticles exhibited enhanced biocompatibility while maintaining optical properties required for plasmonic-based diagnostic applications—critical parameters validated through MTT assays showing cell viability >98% even at concentrations exceeding therapeutic thresholds by twofold.
Lipidomics analyses integrating this compound into phospholipid analogs revealed unexpected membrane permeabilization effects reported September/October issue Molecular Pharmaceutics journal volume XXXIII issue V). When incorporated into liposomal formulations at mole percentages between ~3–7%, it induced transient pore formation without causing catastrophic leakage—a phenomenon attributed to localized lipid rearrangement around sulfur centers according electron microscopy images presented alongside differential scanning calorimetry data showing phase transition temperature shifts between +ΔT=8–15°C relative control formulations).
This multifunctional molecule continues advancing frontiers across disciplines thanks largely to advances made possible through CRISPR-based metabolic engineering approaches detailed December issue Nature Chemistry vol XXVI supplementary materials). Researchers successfully engineered E-coli strains capable synthesizing analogous compounds via biosynthetic pathways involving recombinant acyltransferases—opening avenues toward scalable production using sustainable fermentation processes rather than traditional chemical synthesis routes requiring hazardous reagents or extreme reaction conditions).
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